molecular formula C19H17F6N7O B8038215 Enasidenib CAS No. 1802003-09-3

Enasidenib

Cat. No.: B8038215
CAS No.: 1802003-09-3
M. Wt: 473.4 g/mol
InChI Key: DYLUUSLLRIQKOE-UHFFFAOYSA-N
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Description

Enasidenib is a small molecule inhibitor of the enzyme isocitrate dehydrogenase 2 (IDH2). It is primarily used in the treatment of relapsed or refractory acute myeloid leukemia (AML) in adults with specific mutations in the IDH2 gene . This compound was first developed by Agios Pharmaceuticals and later licensed to Celgene. It received approval from the United States Food and Drug Administration on August 1, 2017 .

Mechanism of Action

Target of Action

Enasidenib is a small molecule inhibitor of the enzyme isocitrate dehydrogenase 2 (IDH2) and primarily targets the mutant IDH2 variants R140Q, R172S, and R172K . IDH2 is a mitochondrial enzyme that plays a crucial role in the Krebs cycle, catalyzing the conversion of isocitrate to alpha-ketoglutarate .

Mode of Action

This compound acts as an allosteric inhibitor of the mutant IDH2 enzyme, preventing cell growth . It binds to its target through hydrophobic interaction and hydrogen bonding inside the binding pocket . By inhibiting the mutant IDH2 enzyme, it suppresses the production of the oncometabolite 2-hydroxyglutarate (2-HG) and promotes myeloid differentiation .

Biochemical Pathways

The altered IDH2 proteins catalyze the formation of the oncometabolite 2-hydroxyglutarate (2-HG) from alpha-ketoglutarate . High concentrations of 2-HG competitively inhibit alpha-ketoglutarate-dependent enzymes, leading to histone and DNA hypermethylation, chromatin modifications, and altered hypoxia responses . This results in the termination of normal myeloid differentiation and promotion of myeloid malignancy .

Pharmacokinetics

The metabolism of this compound is mediated by multiple cytochrome P450 (CYP) enzymes (e.g.,CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), and by multiple UDP glucuronosyl transferases (UGTs) (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7, and UGT2B15) in vitro . These properties impact the bioavailability of the drug.

Result of Action

This compound inhibits the mutant IDH2, leading to leukemic cell differentiation with the emergence of functional mutant IDH2 neutrophils in relapsed/refractory acute myeloid leukemia (rrAML) patients . It has shown to be effective in inducing responses in patients with IDH2 mutant myelodysplastic syndrome (MDS) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of RAS pathway mutations and an increased overall mutational burden are associated with a decreased response rate to mutant IDH2 inhibition . Additionally, the drug’s action can be affected by the patient’s overall health status and the presence of other medications or substances that may interact with the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enasidenib is synthesized through a multi-step chemical process. The key steps involve the formation of a triazine ring and the introduction of trifluoromethyl groups. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The process also involves rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Enasidenib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its selective inhibition of the isocitrate dehydrogenase 2 enzyme, making it particularly effective in treating acute myeloid leukemia with IDH2 mutations. Its ability to restore normal cellular differentiation and reduce the levels of the oncometabolite 2-hydroxyglutarate sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUUSLLRIQKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027942
Record name Enasidenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Enasidenib is a selective inhibitor of IDH2, a mitochondria-localized enzyme involved in diverse cellular processes, including adaptation to hypoxia, histone demethylation and DNA modification. Wild-type IDH proteins play a cruicial role in the Krebs/citric acid cycle where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. In comparison, mutant forms of IDH2 enzyme mediates a neomorphic activity and catalyze reduction of α-KG to the (R) enantiomer of 2-hydroxyglutarate, which is associated with DNA and histone hypermethylation, altered gene expression and blocked cellular differentiation of hematopoietic progenitor cells. Enasidenib primarily targets the mutant IDH2 variants R140Q, R172S, and R172K with higher potency than the wild type enzyme form. Inhibition of the enzyme leads to decreased levels of 2-hydroxyglutarate (2-HG) and promotion of proper differentiation and clonal proliferation of cells of the myeloid lineage.
Record name Enasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1446502-11-9
Record name 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446502-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enasidenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446502119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enasidenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENASIDENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T1SS4E7AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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